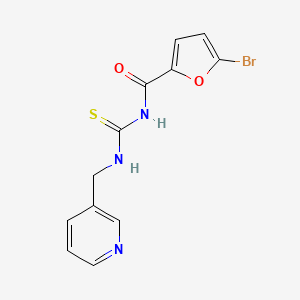

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a bromine atom and a carbamothioyl group linked to a pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.

Result of Action

Similar compounds have shown significant biological activities , suggesting that this compound may also produce notable effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps One common method starts with the bromination of furan-2-carboxamide to introduce the bromine atom at the 5-positionThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are often used.

Oxidizing and Reducing Agents: Agents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound shares the pyridin-3-ylmethyl group but differs in the core structure, which is a pyrazolo[1,5-a]pyrimidine instead of a furan ring.

5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has a similar furan-2-carboxamide core but includes additional substituents that alter its chemical properties.

Uniqueness

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide is unique due to its specific combination of functional groups and the presence of both a furan ring and a pyridine ring

Biological Activity

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, characterization, and biological activity, particularly in the context of its pharmacological properties.

- Molecular Formula : C14H14BrN3O2S

- Molecular Weight : 368.25 g/mol

- CAS Number : [71775553]

The compound features a furan ring, a bromine atom, and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyridine-based thiourea precursors. The general synthetic route includes:

- Preparation of Pyridine Derivative : The pyridine moiety is functionalized to introduce the carbamothioyl group.

- Condensation Reaction : The furan derivative undergoes condensation with the prepared pyridine derivative under acidic conditions.

- Purification : The product is purified using recrystallization techniques.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives containing thiourea groups have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

| Compound | Activity | Reference |

|---|---|---|

| 5-bromo-N-(2-carbamothioylethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | Moderate antibacterial | |

| N-(5-bromopyridin-2-yl)carbamothioyl derivatives | Strong antibacterial |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, thiourea derivatives are known to inhibit urease and tyrosinase enzymes, which are involved in various biological processes including nitrogen metabolism and melanin production.

Case Studies

-

Antimicrobial Evaluation :

A recent study evaluated the antimicrobial efficacy of several thiourea derivatives, including those analogous to this compound. The results indicated that these compounds exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. -

Enzyme Inhibition Studies :

In vitro studies demonstrated that the compound effectively inhibited urease activity, with a notable IC50 value indicating strong potential as a therapeutic agent in treating conditions like kidney stones where urease plays a critical role.

Properties

IUPAC Name |

5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2S/c13-10-4-3-9(18-10)11(17)16-12(19)15-7-8-2-1-5-14-6-8/h1-6H,7H2,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSQVSUGQULALB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.